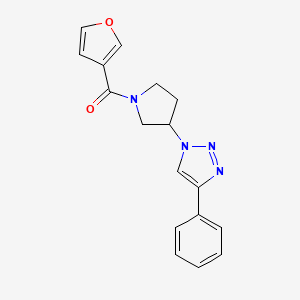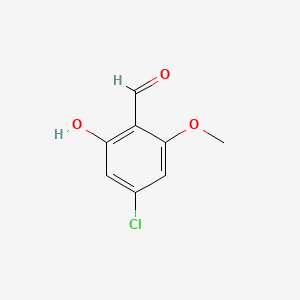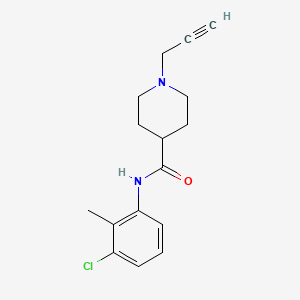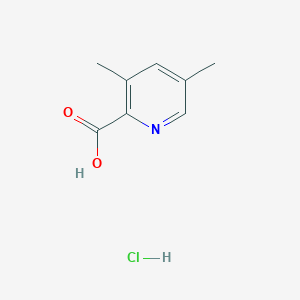![molecular formula C11H11N5OS B2994692 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797874-67-9](/img/structure/B2994692.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic organic molecule belonging to a class of heterocyclic compounds. This compound combines a pyrido[4,3-d]pyrimidine moiety with a thiadiazole group, creating a structure with potentially unique chemical and biological properties.
科学的研究の応用
Chemistry
Synthetic Building Block: : Utilized in the synthesis of more complex heterocyclic compounds.
Catalysts: : Potential use as a ligand in metal-catalyzed reactions.
Biology
Pharmacological Research: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Drug Development: : Potential precursor in the synthesis of therapeutic agents targeting specific molecular pathways involved in diseases.
Industry
Material Science: : Application in the development of novel materials with specific electronic or optical properties.
Agriculture: : Investigated for use in the synthesis of agrochemicals with potential pesticide or herbicide activity.
準備方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic procedures:
Synthesis of the Pyrido[4,3-d]pyrimidine Core: : Starting materials such as dihydropyridine and cyanoguanidine can be subjected to cyclization reactions under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide followed by oxidation.
Coupling of Fragments: : The final step often involves coupling the pyrido[4,3-d]pyrimidine core with the thiadiazole ring through a methylene linker. Reagents like alkylating agents and appropriate bases facilitate this coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis:
High-Yield Reactions: : Methods that maximize yields and minimize side reactions.
Cost-Effective Reagents: : Use of readily available and cost-effective reagents.
Efficient Purification: : Techniques like recrystallization, column chromatography, and distillation are employed to purify the compound.
化学反応の分析
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Oxidative transformations using reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Reductive processes involving agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Conditions: : Temperature control, inert atmosphere (e.g., nitrogen or argon), and controlled pH environments are crucial.
Major Products
Oxidative Products: : Higher oxidation state derivatives, such as N-oxides.
Reductive Products: : Corresponding alcohols or amines from carbonyl or nitro group reductions.
Substitution Products: : Functionalized derivatives with various substituents at the aromatic or heterocyclic rings.
作用機序
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It can interact with enzymes, receptors, or DNA, altering biological functions.
Pathways Involved: : Potential involvement in pathways related to inflammation, oxidative stress, or cellular signaling.
類似化合物との比較
Similar Compounds
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-4-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1,2,3-thiadiazol-5-yl)methanone
(7,8-Dihydroquinazolin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
Structural Variation: : The position and nature of the substituents on the thiadiazole ring significantly influence the compound's reactivity and biological activity.
Enhanced Reactivity: : Certain structural configurations may exhibit higher reactivity or selectivity in chemical reactions.
Specific Biological Activities: : Unique interactions with molecular targets may lead to distinctive pharmacological profiles.
This article provides an overview of the compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone," covering its synthesis, chemical reactivity, applications, and comparisons. This understanding can drive further research and applications in various scientific fields.
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFICZJPVKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)

![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2994622.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)


![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2994631.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)
